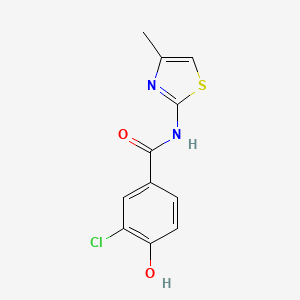
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group at the 3-position, a hydroxy group at the 4-position, and an N-(4-methylthiazol-2-yl) group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can be achieved through the direct condensation of 3-chloro-4-hydroxybenzoic acid with 4-methylthiazol-2-amine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the production of benzamides, including this compound, can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
化学反应分析
Types of Reactions
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-N-(4-methylthiazol-2-yl)benzamide.
Reduction: Formation of 4-hydroxy-N-(4-methylthiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of
属性
分子式 |
C11H9ClN2O2S |
|---|---|
分子量 |
268.72 g/mol |
IUPAC 名称 |
3-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-5-17-11(13-6)14-10(16)7-2-3-9(15)8(12)4-7/h2-5,15H,1H3,(H,13,14,16) |
InChI 键 |
CNTDLTZUILRALE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















